molecular formula C11H9F3N4O2 B2876058 5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415552-54-2

5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2876058
CAS No.: 2415552-54-2
M. Wt: 286.214
InChI Key: RIGSFCSTXNXOPF-UHFFFAOYSA-N
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Description

5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process and minimize waste .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, pressures, and solvent systems .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that modify the compound’s reactivity and applications .

Scientific Research Applications

5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione analogs. Examples include:

Uniqueness

What sets 5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione apart is its unique combination of a trifluoromethyl-substituted pyrimidine ring and a tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione moiety. This structural arrangement imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-[4-(trifluoromethyl)pyrimidin-2-yl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O2/c12-11(13,14)7-1-2-15-10(16-7)18-3-5-6(4-18)9(20)17-8(5)19/h1-2,5-6H,3-4H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGSFCSTXNXOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C3=NC=CC(=N3)C(F)(F)F)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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